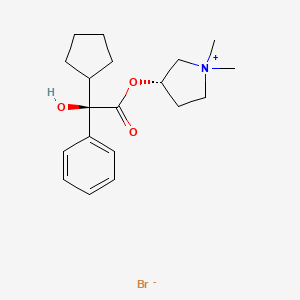
Bromure d’érythro-glycopyrronium
Vue d'ensemble
Description
Erythro-Glycopyrronium bromide is a quaternary ammonium compound that belongs to the class of muscarinic anticholinergic agents. It is widely used in the management of Chronic Obstructive Pulmonary Disease (COPD) due to its bronchodilatory properties. This compound is known for its ability to improve lung function, exercise tolerance, and reduce COPD symptoms .
Applications De Recherche Scientifique
Erythro-Glycopyrronium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: It is studied for its effects on muscarinic receptors and its potential use in various biological assays.
Mécanisme D'action
Target of Action
Erythro-Glycopyrronium bromide, also known as Glycopyrronium, is a long-acting muscarinic antagonist (LAMA) . Its primary targets are the muscarinic receptors . These receptors are part of the autonomic nervous system and play a crucial role in various physiological functions, including smooth muscle contraction, heart rate, and glandular secretion .
Mode of Action
Glycopyrronium works by competitively blocking muscarinic receptors , thus inhibiting cholinergic transmission . This means it binds to these receptors and prevents acetylcholine, a neurotransmitter, from activating them . This blockade leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as bronchodilation .
Biochemical Pathways
The blockade of muscarinic receptors by Glycopyrronium affects several biochemical pathways. It reduces the activity of the parasympathetic nervous system, leading to a decrease in smooth muscle contraction, glandular secretion, and heart rate . This can result in a reduction of symptoms in conditions like Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrowed .
Pharmacokinetics
Glycopyrronium is rapidly absorbed into the systemic circulation after inhalation and its plasma concentrations decrease rapidly thereafter . The lung absorption of glycopyrronium is dominated by slow-phase absorption with a half-life of about 3.5 days, which accounted for 79% of the drug absorbed through the lungs into the bloodstream . The systemic clearance of Glycopyrronium is quick, contributing to its long duration of action .
Result of Action
The primary result of Glycopyrronium’s action is the improvement of lung function in patients with COPD . It achieves this by reducing bronchoconstriction, leading to an increase in airflow . This can result in improved exercise tolerance, reduced symptoms, and better health status for patients .
Action Environment
The action of Glycopyrronium can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment in the gastrointestinal tract . Additionally, the drug’s stability could be influenced by factors such as temperature and humidity . Glycopyrronium has been formulated to be stable under a wide range of environmental conditions .
Analyse Biochimique
Biochemical Properties
Erythro-Glycopyrronium bromide is a muscarinic antagonist . It competes with acetylcholine for the muscarinic acetylcholine receptors, inhibiting cholinergic transmission . This interaction with the muscarinic receptors is the primary biochemical reaction involving Erythro-Glycopyrronium bromide.
Cellular Effects
Erythro-Glycopyrronium bromide’s primary cellular effect is the inhibition of acetylcholine-mediated bronchoconstriction . This results in bronchodilation and reduced air trapping, leading to an increase in forced expiratory volume in 1 second (FEV1) and a reduction in COPD symptoms .
Molecular Mechanism
The molecular mechanism of action of Erythro-Glycopyrronium bromide involves binding to muscarinic acetylcholine receptors, blocking the action of acetylcholine . This prevents acetylcholine from inducing bronchoconstriction, thus allowing the bronchial muscles to relax and the airways to dilate .
Temporal Effects in Laboratory Settings
In clinical trials, Erythro-Glycopyrronium bromide has shown to improve lung function over a 24-hour period compared to placebo . Pharmacodynamic steady-state was reached by Day 7 .
Dosage Effects in Animal Models
The safety and efficacy of this dosage have been confirmed in clinical trials .
Metabolic Pathways
Erythro-Glycopyrronium bromide is eliminated from the body primarily by renal excretion
Transport and Distribution
Erythro-Glycopyrronium bromide is administered via inhalation, allowing for direct distribution to the lungs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Glycopyrronium bromide involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with α-cyclopentylmandelic acid. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of erythro-Glycopyrronium bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Erythro-Glycopyrronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in the reactions of erythro-Glycopyrronium bromide include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of erythro-Glycopyrronium bromide depend on the specific reagents and conditions used. For example, hydrolysis can yield the corresponding alcohol and acid, while substitution reactions can produce various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiotropium bromide: Another muscarinic antagonist used in COPD management.
Ipratropium bromide: A short-acting muscarinic antagonist used for similar indications.
Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Uniqueness
Erythro-Glycopyrronium bromide is unique due to its faster onset of action and longer duration of bronchodilation compared to some of its counterparts. It also has a favorable safety profile and is well-tolerated in patients, making it a valuable option in COPD management .
Propriétés
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-QQTWVUFVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199205 | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51186-83-5, 129784-12-9 | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOPYRROLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
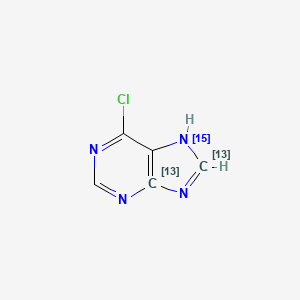


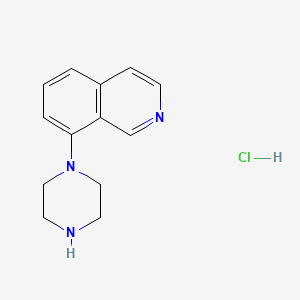
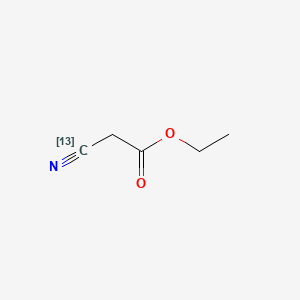
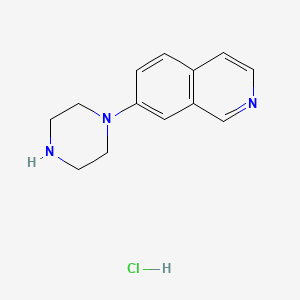
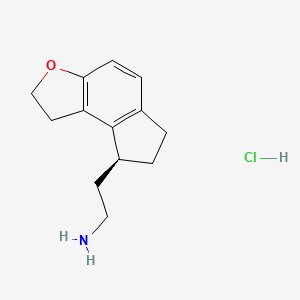
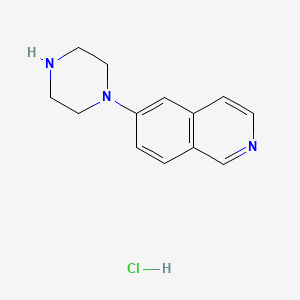



![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)
